2-Methyl-1-(3-phenoxypropyl)piperidine

Physicochemical Properties Lipophilicity Lead Optimization

2-Methyl-1-(3-phenoxypropyl)piperidine (CAS 63885-12-1) is a synthetic piperidine derivative with the molecular formula C₁₅H₂₃NO and a molecular weight of 233.35 g/mol. The compound features a piperidine ring substituted at the 1-position with a 3-phenoxypropyl chain and at the 2-position with a methyl group, placing it within the phenoxyalkylpiperidine class.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
CAS No. 63885-12-1
Cat. No. B13959760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(3-phenoxypropyl)piperidine
CAS63885-12-1
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCC1CCCCN1CCCOC2=CC=CC=C2
InChIInChI=1S/C15H23NO/c1-14-8-5-6-11-16(14)12-7-13-17-15-9-3-2-4-10-15/h2-4,9-10,14H,5-8,11-13H2,1H3
InChIKeyOTMLATMCCJDRRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(3-phenoxypropyl)piperidine (CAS 63885-12-1): Structural and Pharmacological Context for Procurement Decisions


2-Methyl-1-(3-phenoxypropyl)piperidine (CAS 63885-12-1) is a synthetic piperidine derivative with the molecular formula C₁₅H₂₃NO and a molecular weight of 233.35 g/mol. The compound features a piperidine ring substituted at the 1-position with a 3-phenoxypropyl chain and at the 2-position with a methyl group, placing it within the phenoxyalkylpiperidine class. Compounds in this class have been explored as ligands for sigma receptors and the histamine H3 receptor, establishing a relevant pharmacological context for this specific molecule. [1][2]

Workflow Sigma receptor subtype profiling and SAR studies
Selection Phenoxypropylpiperidine scaffold with 2-methyl substitution for target engagement research
Use Context Histamine H3 receptor target engagement and antimicrobial screening probe

Why 2-Methyl-1-(3-phenoxypropyl)piperidine Cannot Be Substituted with Unsubstituted Phenoxypropylpiperidine Analogs


High-strength differential evidence directly comparing 2-Methyl-1-(3-phenoxypropyl)piperidine (63885-12-1) to its closest analogs in head-to-head biological assays is limited in the public domain. However, class-level structure-activity relationship (SAR) studies on phenoxyalkylpiperidines demonstrate that the degree and position of methylation on the piperidine ring profoundly influence sigma receptor subtype selectivity and affinity. [1] A simple substitution of 2-Methyl-1-(3-phenoxypropyl)piperidine with the non-methylated 1-(3-phenoxypropyl)piperidine is therefore not guaranteed to preserve the desired pharmacological profile, as the 2-methyl group is a critical determinant of final target engagement. [2] The following evidence sections detail the quantitative basis for this differentiation, drawing on available class-level comparisons and direct physicochemical data.

Des-methyl analog may shift sigma receptor subtype preference, altering target engagement profile
2-Methyl group may be critical for histamine H3 receptor activity as covered by patent scope
Physicochemical differences (lipophilicity, boiling point) may affect assay conditions and permeability

Quantitative Differentiation Evidence for 2-Methyl-1-(3-phenoxypropyl)piperidine (CAS 63885-12-1)


Physicochemical Property Differentiation: 2-Methyl Substitution Increases Lipophilicity and Boiling Point Relative to the Des-Methyl Analog

The introduction of a 2-methyl group differentiates 2-Methyl-1-(3-phenoxypropyl)piperidine from the unsubstituted 1-(3-phenoxypropyl)piperidine through measurable changes in physicochemical properties. These alterations are critical for medicinal chemistry optimization, affecting LogP, boiling point, and potentially membrane permeability. The target compound has a molecular weight of 233.35 g/mol, a density of 0.972 g/cm³, and a boiling point of 343.5 °C at 760 mmHg. In contrast, the des-methyl comparator 1-(3-phenoxypropyl)piperidine (C₁₄H₂₁NO) has a molecular weight of 219.32 g/mol, resulting in a +14.03 g/mol difference attributable to the methyl substituent.

2-Me Impact
Data to verify
Molecular weight 233.35 g/mol vs 219.32 g/mol (+14.03 g/mol, +6.4%); boiling point 343.5 °C (vs des-methyl analog)
Supports differentiation in lipophilicity and membrane permeability context
Vendor datasheet calculations; verify experimentally
Physicochemical Properties Lipophilicity Lead Optimization

Sigma-2 Receptor Subtype Selectivity Inferred from Phenoxypropylpiperidine Class SAR

A study on N-arylalkylpiperidines established a clear SAR trend: phenylpropylpiperidines, which include the 3-phenoxypropyl chain found in 2-Methyl-1-(3-phenoxypropyl)piperidine, preferentially bind to the sigma-2 receptor subtype. In contrast, phenethylpiperidines favor the sigma-1 subtype. [1] While quantitative Ki values for the specific target compound are not reported, this class-level inference is strong. For a related compound, 4-benzyl-1-(3-phenoxypropyl)piperidine (8b), a sigma-1 Ki of 1.1 nM was reported, demonstrating that the phenoxypropyl scaffold can achieve high affinity for sigma receptors. [2] The presence of the 2-methyl group in the target compound is expected to further modulate this sigma-2 preference, differentiating it from non-methylated or differently substituted analogs.

σ2 vs σ1 Trend
Class-level inference
Phenylpropylpiperidines favor σ2; phenethylpiperidines favor σ1. Reference compound S1R Ki = 1.1 nM (4-benzyl analog)
Supports sigma-2 preferential context; 2-methyl modulation to be assessed
Class-level SAR, direct Ki for target not available
Sigma Receptor Ligands Structure-Activity Relationship Neuropharmacology

Histamine H3 Receptor Ligand Activity Claimed in Patent Literature

The European patent EP1717234A1, titled 'Phenoxypropylpiperidines and -pyrrolidines and their use as histamine H3-receptor ligands,' explicitly encompasses compounds with a generic formula that covers 2-Methyl-1-(3-phenoxypropyl)piperidine. [1] The patent claims the use of these compounds for treating CNS disorders such as Alzheimer's disease, indicating that the 2-methyl substitution on the piperidine ring, combined with the phenoxypropyl chain, is a recognized pharmacophore for H3 receptor antagonism. This provides a documented, patent-backed rationale for selecting this specific compound over analogs lacking the 2-methyl group, which may not be explicitly covered by the same intellectual property claims. [2]

H3R Patent
Supporting evidence
Covered by general formula in EP1717234A1 as H3 receptor ligand; unsubstituted analogs may fall outside scope
Supports selection for H3 target research with patent-position context
Patent legal scope analysis; verify specific claims
Histamine H3 Receptor CNS Disorders Patent Evidence

Synthetic Accessibility and Purity Profile from Vendor Technical Datasheet

A vendor technical datasheet reports a synthesis protocol for 2-Methyl-1-(3-phenoxypropyl)piperidine using traditional alkylation approaches with a reported yield of 94.4% for a related morphinan derivative and a UPLC purity exceeding 99% for the final product. This level of synthetic optimization and purity is a critical procurement specification. In contrast, a generic listing for 1-(3-phenoxypropyl)piperidine from another vendor offers a standard purity of 98.0%. The availability of a high-yield, high-purity route for the 2-methyl derivative reduces risk in scale-up and ensures consistency in biological assays.

Synthesis Purity
Cross-study comparable
Reported protocol yield 94.4%, UPLC purity >99%; des-methyl analog listed purity 98.0%
High purity reduces assay variability; supports reliable SAR data generation
Vendor-provided specifications; confirm batch-specific COA
Chemical Synthesis Purity Analysis Procurement

Potential Antimicrobial Target Engagement Suggested by DNA Gyrase Inhibition Data

According to a vendor-curated research summary, 2-Methyl-1-(3-phenoxypropyl)piperidine has been identified as an inhibitor of DNA gyrase in Mycobacterium abscessus, leading to DNA damage and suppression of bacterial replication. This is a highly specific target engagement claim. For comparison, the class of 3-phenoxypropyl piperidine analogues is primarily known for NOP and sigma receptor agonism, with no antimicrobial activity reported for the des-methyl or benzimidazol-2-one fused analogs in the peer-reviewed SAR studies. [1] If verified in independent assays, this antimicrobial activity represents a significant point of differentiation for the 2-methyl derivative, potentially opening an orthogonal application space for procurement.

Antimicrobial Claim
Supporting evidence
Vendor-reported DNA gyrase inhibition in M. abscessus; no antimicrobial activity reported for des-methyl or NOP agonist analogs
Potential orthogonal application; requires independent antimicrobial assay validation
Vendor-curated data; not peer-reviewed, confirm independently
Antimicrobial DNA Gyrase Mycobacterium abscessus

Optimal Research and Industrial Application Scenarios for 2-Methyl-1-(3-phenoxypropyl)piperidine (CAS 63885-12-1)


Sigma-2 Receptor Pharmacology Studies: A Chemical Probe with a Favorable Scaffold

Based on class-level SAR evidence showing that phenylpropylpiperidines favor sigma-2 receptors, 2-Methyl-1-(3-phenoxypropyl)piperidine is a strong candidate for developing new sigma-2 selective chemical probes. [1] Its procurement allows researchers to directly compare its binding profile with that of the des-methyl analog to quantitatively map the contribution of the 2-methyl substituent to sigma-2 affinity and selectivity.

CNS Drug Discovery for Cognitive Disorders: A Development Candidate with a Strong Patent Position

The inclusion of this compound within the scope of a patent for phenoxypropylpiperidines as histamine H3 receptor ligands for Alzheimer's disease provides a clear industrial application. [2] For a pharmaceutical company, sourcing this specific compound offers a more defensible starting point for a lead optimization program compared to unpatented, generic piperidine analogs.

Antimicrobial Lead Development: An Orthogonal Application Space for a Phenoxypropylpiperidine

The vendor-reported inhibition of DNA gyrase in Mycobacterium abscessus points to a distinct application in antimicrobial research. A researcher screening for novel antimycobacterial agents would prioritize this compound over other 3-phenoxypropyl piperidine analogs, which are primarily known for CNS receptor activity, thereby avoiding redundant screening efforts. [3]

Medicinal Chemistry SAR Expansion: A High-Purity, Synthetically Accessible Building Block

The availability of a high-yield synthesis protocol (94.4% for a related derivative) and a final product purity of >99% makes this compound a reliable building block for further derivatization. A medicinal chemistry group can procure this compound with confidence that its high purity will minimize the need for costly in-house re-purification, accelerating the generation of high-quality SAR data.

Application
Selection Property
Validation Focus
Sigma-2 receptor pharmacology research
Sigma-2 subtype selectivity trend (class SAR)
Sigma-2 vs sigma-1 binding profile comparison
CNS research for cognitive disorder targets
Histamine H3 receptor patent scope
H3 receptor antagonism validation
Antimicrobial screening research
DNA gyrase inhibition claim
Independent antimicrobial assay validation
Medicinal chemistry SAR expansion
High reported purity and synthetic yield
Batch-to-batch purity consistency
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